molecular formula C21H23N3O3S B3296397 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Katalognummer: B3296397
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: JAKRPPRRAOYEHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(2,4-Dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide (hereafter referred to as Compound X) is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl-substituted imidazole-thioether core linked to a 2,5-dimethylphenylacetamide group. This compound has garnered attention for its membrane-modulating properties, particularly in antimalarial research. Its physicochemical profile, including a calculated clogP (octanol/water partition coefficient) and adherence to Lipinski’s "Rule of Five," suggests moderate drug-likeness, though its cytotoxicity against human cell lines (e.g., MRC-5 fibroblasts and Huh7 hepatoma cells) necessitates cautious optimization for therapeutic applications .

Eigenschaften

IUPAC Name

2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-14-5-6-15(2)17(11-14)23-20(25)13-28-21-22-9-10-24(21)18-8-7-16(26-3)12-19(18)27-4/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKRPPRRAOYEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide , also known as G856-2051, is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include an imidazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its biological activities.

Chemical Structure and Properties

  • Molecular Formula : C21H23N3O3S
  • Molecular Weight : 429.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its unique structural components:

  • Imidazole Ring : Known for its ability to coordinate with metal ions, it may inhibit metalloenzymes involved in various biological processes.
  • Sulfanyl Group : This group can form disulfide bonds with cysteine residues in proteins, potentially altering protein functions and enzyme activities.
  • Acetamide Moiety : It enhances hydrogen bonding interactions, which may improve binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that compounds with similar structural features can exhibit anticancer properties. For instance:

  • A related compound was found to inhibit colon carcinoma cell lines with an IC50 value of 6.2 μM and human breast cancer cell lines with IC50 values of 27.3 μM .

Antioxidant Properties

Compounds containing the imidazole ring have demonstrated antioxidant activity, which is crucial for reducing oxidative stress in cells. This activity may contribute to chemopreventive effects against cancer .

Enzyme Inhibition

The potential for enzyme inhibition is significant due to the imidazole's ability to interact with metal ions and the sulfanyl group's capacity to form covalent bonds with enzymatic sites. This could lead to therapeutic applications in treating diseases linked to enzyme dysfunction .

Comparative Analysis

To better understand the biological activity of G856-2051, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamideImidazole ring, sulfanyl groupEnhanced binding affinity due to acetamide
5-substituted phenyl-1,2,4-triazole derivativesTriazole ring instead of imidazoleDifferent biological activities linked to triazole structure

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar compounds against various cancer cell lines:

  • A study on mercapto-substituted 1,2,4-triazoles showed significant anticancer effects and suggested further exploration into their mechanisms .
  • Another research highlighted the role of sulfur-containing heterocycles in medicinal chemistry, emphasizing their potential as antiviral and anti-infective agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Compound X belongs to a broader class of acetamide derivatives with diverse biological activities. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Compound X and Analogues

Compound Name / ID Key Structural Features Biological Target Activity Profile Reference
Compound X 2,4-Dimethoxyphenyl (imidazole), 2,5-dimethylphenyl (acetamide) Lipid bilayers Membrane bilayer modification (no ion leakage); cytotoxicity in human cells
SHA (2-{[1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide) 3,5-Dimethylphenyl (imidazole), hydroxyacetamide Helicobacter pylori urease Nickel ion coordination in urease active site; potent urease inhibition (PDB: 6ZJA)
DJM (Co-crystallized inhibitor in 6ZJA) 3,5-Dimethylphenyl (imidazole), hydroxyacetamide H. pylori urease Competitive urease inhibition via cryo-EM structural insights (2.00 Å resolution)
Elastase Inhibitors (Compounds 2, 3, 7) Varied chloro, nitro, sulfamoyl substituents Human neutrophil elastase IC₅₀ values <10 μM; thioether-acetamide backbone critical for binding
MMV007384 (Malaria Box) Pyrroloquinoline-carboxamide Plasmodium spp. High bilayer disruption; promiscuous cytotoxicity (low IC₅₀ for malaria/NTDs)

Key Findings

Structural Determinants of Activity: The 2,4-dimethoxyphenyl group in Compound X contrasts with the 3,5-dimethylphenyl substitution in SHA and DJM. The acetamide linker is conserved across all compounds, but terminal substituents dictate target specificity. For instance, the N-hydroxyacetamide in SHA/DJM enables nickel coordination in urease, whereas the N-(2,5-dimethylphenyl) group in X favors membrane interactions .

Biological Activity: Urease Inhibition: SHA and DJM exhibit nanomolar inhibition of H. pylori urease, validated by cryo-EM structures showing direct nickel binding. Compound X lacks this activity, highlighting the critical role of the hydroxyacetamide moiety . Membrane Effects: Compound X modifies lipid bilayers without inducing leakage, unlike MMV007384, which disrupts membrane integrity. This suggests X’s mechanism involves bilayer fluidity modulation rather than pore formation . Cytotoxicity: X’s cytotoxicity (MRC-5 IC₅₀ <10 μM) parallels MMV007384 but exceeds SHA/DJM, likely due to its membrane activity and higher lipophilicity .

Physicochemical and Drug-Likeness :

  • Compound X partially complies with Lipinski’s rules (violates ≤2), similar to other Malaria Box compounds. Its clogP (~3.5) aligns with moderate bioavailability, though toxicity remains a concern .
  • SHA/DJM, with lower molecular weight and polar N-hydroxy groups, exhibit better solubility and target specificity, underscoring their optimization as enzyme inhibitors .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?

The synthesis typically involves:

  • Imidazole ring formation via cyclization of precursors (e.g., glyoxal derivatives and amines) under acidic/basic conditions .
  • Sulfanyl linkage formation by reacting the imidazole intermediate with thiol-containing compounds (e.g., mercaptoacetamide derivatives) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Final acetamide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) to ensure high yields (~70–85%) . Standardization tips : Monitor reaction progress via TLC/HPLC and optimize pH (6–8) to minimize by-products.

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Key methods include:

  • 1H/13C NMR spectroscopy to verify substituent positions (e.g., 2,4-dimethoxyphenyl vs. 2,5-dimethylphenyl groups) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Q. What preliminary biological assays are recommended to screen its activity?

Use in vitro assays targeting:

  • Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory profiling) .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Structural analogs : Compare with derivatives (e.g., 4-methoxyphenyl vs. 2,4-dimethoxyphenyl substituents) to isolate pharmacophores (see table below) .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., MAPK pathway modulation) .
Substituent ModificationsIC50 (µM) for HeLa CellsReference
2,4-Dimethoxyphenyl (target)12.3 ± 1.2
4-Methoxyphenyl analog28.7 ± 3.1
2,5-Dimethylphenyl (unchanged)14.9 ± 2.4

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., demethylation of methoxy groups) using liver microsomes .
  • Structural shielding : Replace labile sulfanyl groups with bioisosteres (e.g., methylene ethers) .

Q. How can computational methods guide SAR studies?

  • Docking simulations : Use AutoDock Vina to predict binding modes to targets (e.g., tubulin or kinase active sites) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with activity .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Methodological Notes

  • Key challenges : Low yields in sulfanyl linkage formation (~50% in early stages) require iterative optimization .
  • Future directions : Explore photoaffinity labeling to identify cellular targets and continuous flow synthesis for scalable production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.